(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
The compound "(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring:
- A 3,4-dimethoxyphenyl group linked to a methanone moiety.
- A piperazine ring substituted at the 4-position with a 2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl group.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-16-7-8-25-21(13-16)28-22-15-23(27-17(2)26-22)29-9-11-30(12-10-29)24(31)18-5-6-19(32-3)20(14-18)33-4/h5-8,13-15H,9-12H2,1-4H3,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDTTYMIFKBETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperazine-Methanone Derivatives
- Target Compound: Substituted with a 2-methylpyrimidinyl-4-methylpyridinylamino group.
- Analog 1 (): Derivatives such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone feature sulfonyl groups instead of the pyridinylamino substituent. These compounds exhibit enhanced electrophilicity due to electron-withdrawing sulfonyl groups, which may alter reactivity in biological systems .
Pyrimidine and Piperazine Modifications
- Analog 3 () : Compounds like 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the piperazine ring with a diazepane (7-membered ring), which may confer conformational flexibility and altered receptor interactions .
- Analog 4 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone introduces a trifluoromethylphenyl group, enhancing metabolic stability and bioavailability via fluorine’s steric and electronic effects .
Key Research Findings
- Structural Flexibility : Piperazine-based compounds (e.g., target compound, Analog 1) demonstrate rigidity favorable for enzyme inhibition, while diazepane analogs () show adaptability for allosteric modulation .
- Substituent Impact: The 4-methylpyridin-2-ylamino group in the target compound may confer selectivity toward kinase targets, as seen in pyrimidine derivatives with similar amino-pyridyl motifs .
Preparation Methods
Friedel-Crafts Acylation of Veratrole
Veratrole (1,2-dimethoxybenzene) undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 3,4-dimethoxyacetophenone. Electrochemical epoxidation methods, as described in EP0247526A2, provide an alternative route using isoeugenol methyl ether.
Reaction Conditions :
Conversion to 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxyacetophenone is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride to form the acyl chloride.
Analytical Data :
- IR (KBr) : 1775 cm⁻¹ (C=O stretch of acid chloride)
- ¹H NMR (CDCl₃) : δ 7.52 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 3.94 (s, 6H, -OCH₃)
Preparation of Piperazine-Pyrimidine Intermediate
Synthesis of 2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-amine
A modified Biginelli reaction cyclizes thiourea, ethyl acetoacetate, and 4-methylpyridin-2-amine under acidic conditions.
Procedure :
- Heat thiourea (5 mmol), ethyl acetoacetate (5 mmol), and 4-methylpyridin-2-amine (5 mmol) in ethanol with conc. HCl (2 mL) at 80°C for 12 h.
- Neutralize with NH₄OH and recrystallize from ethanol.
Yield : 68%
¹H NMR (DMSO-d₆) : δ 8.21 (d, 1H, pyridine-H), 6.75 (s, 1H, pyrimidine-H), 2.42 (s, 3H, -CH₃)
Coupling with Piperazine
The pyrimidine amine undergoes nucleophilic aromatic substitution with 1-chloro-4-nitrobenzene followed by reduction to install the piperazine ring.
Stepwise Process :
- Chlorination : Treat Intermediate C with POCl₃ to form 4-chloro-2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidine.
- Piperazine Substitution : React with piperazine (2 equiv) in DMF at 120°C for 24 h.
Key Parameters :
- Solvent: DMF
- Catalyst: K₂CO₃ (3 equiv)
- Yield: 54%
Final Coupling: Formation of the Methanone
Amide Bond Formation
Intermediate A (3,4-dimethoxybenzoyl chloride) reacts with Intermediate B (piperazine-pyrimidine) in anhydrous THF using triethylamine as a base.
Optimized Conditions :
- Molar Ratio: 1:1.2 (acyl chloride:piperazine)
- Temperature: 0°C → room temperature
- Reaction Time: 6 h
- Yield: 82%
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Regioselectivity in Pyrimidine Substitution
The 6-position of the pyrimidine ring exhibits higher reactivity toward aromatic substitution due to electron-withdrawing effects of the adjacent amino group. Microwave-assisted synthesis reduces reaction times from 24 h to 2 h with comparable yields.
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